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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Structural Profiling and Synthetic Workflows for 3-Iodo-5,6-dimethylpyrazin-2-amine

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, halogenated heteroaromatics serve as indispensable building blocks. 3-Iodo-5,6-dimethylpyrazin-2-amine is a highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, halogenated heteroaromatics serve as indispensable building blocks. 3-Iodo-5,6-dimethylpyrazin-2-amine is a highly functionalized pyrazine scaffold that provides a versatile platform for late-stage diversification. As an application scientist, I frequently leverage this specific compound because its unique electronic distribution allows for highly predictable, regioselective cross-coupling. This guide provides a rigorous analysis of its molecular properties, the mechanistic rationale behind its synthesis, and self-validating experimental protocols for its integration into drug discovery pipelines.

Molecular Identity and Physicochemical Properties

The utility of 3-Iodo-5,6-dimethylpyrazin-2-amine stems from its core structure. The pyrazine ring (a 1,4-diazine) is inherently electron-deficient. However, the introduction of an electron-donating amine group at the C2 position, coupled with two electron-donating methyl groups at C5 and C6, significantly enriches the ring's electron density.

Quantitative Structural Data

To ensure analytical precision during characterization, the following physicochemical properties must be referenced:

PropertyValue
Chemical Name 3-Iodo-5,6-dimethylpyrazin-2-amine
CAS Registry Number [1]
Molecular Formula C6​H8​IN3​ [2]
Molecular Weight 249.05 g/mol [1]
Core Scaffold 1,4-Diazine (Pyrazine)
Key Functional Groups Primary Amine (- NH2​ ), Aryl Iodide (- I ), Methyls (- CH3​ )

The heavy iodine atom (atomic weight ~126.9) accounts for more than half of the molecule's mass. This is a critical consideration for mass spectrometry (MS) ionization, as the monoisotopic mass (~248.98 Da) will present a distinct isotopic pattern devoid of the M+2 peaks typically seen in chlorinated or brominated analogs.

Mechanistic Insights: Regioselective Electrophilic Iodination

The synthesis of 3-Iodo-5,6-dimethylpyrazin-2-amine is achieved via the direct electrophilic aromatic substitution (EAS) of the precursor, 5,6-dimethylpyrazin-2-amine.

Causality of Regioselectivity: In an unsubstituted pyrazine, EAS is highly unfavorable. However, the C2-amine group acts as a strong π -donor via resonance, activating the ortho (C3) and para (C5) positions. Because the C5 and C6 positions are covalently blocked by methyl groups, the electrophilic attack is exclusively funneled to the C3 position. is the preferred reagent, providing a controlled release of the iodonium ion ( I+ ) without the harsh oxidative conditions associated with elemental iodine/acid mixtures[3].

G A 5,6-Dimethylpyrazin-2-amine (Starting Material) C Wheland Intermediate (C3 Attack) A->C + I+ B N-Iodosuccinimide (NIS) (Electrophilic I+ Source) B->C Donates I+ D 3-Iodo-5,6-dimethylpyrazin-2-amine (Product) C->D - H+ (Aromatization)

Electrophilic aromatic iodination pathway of 5,6-dimethylpyrazin-2-amine using NIS.

Experimental Protocol: Self-Validating Synthesis

The following step-by-step methodology is adapted from established for the halogenation of substituted pyrazines, optimized for high-fidelity conversion and isolation[4].

Application Scientist's Insight: Every robust protocol must be a self-validating system. Do not proceed to the next step without observing the specific chemical feedback outlined below.

  • Step 1: Reaction Assembly

    • Action: Dissolve 1.0 equivalent of 5,6-dimethylpyrazin-2-amine in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen ( N2​ ) atmosphere.

    • Causality: DMF ensures complete solvation of both the polar pyrazine and the NIS reagent. The inert N2​ atmosphere prevents unwanted oxidation of the electron-rich amine core.

  • Step 2: Electrophile Introduction

    • Action: Add 1.1 to 1.2 equivalents of NIS portion-wise at 0–20°C, then allow the reaction to warm to room temperature.

    • Causality: Portion-wise addition mitigates the exothermic nature of the initial electrophilic attack, preventing thermal degradation of the pyrazine ring.

  • Step 3: In-Process Monitoring (Self-Validation)

    • Action: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc).

    • Validation: The system validates itself when the starting material peak disappears and a dominant [M+H]+ peak at m/z 250.0 emerges. The absence of di-iodinated byproducts confirms the regioselective fidelity dictated by the methyl blocking groups.

  • Step 4: Quenching and Neutralization

    • Action: Dilute the mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Validation: This is a critical visual self-validation step. The immediate transition of the organic layer from a dark, iodine-induced brown to a pale yellow/colorless state confirms the successful reduction of unreacted I+ species to I− . This safeguards the product from oxidative degradation during concentration.

  • Step 5: Isolation

    • Action: Wash the organic layer extensively with brine (to partition the DMF into the aqueous phase), dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Applications in Drug Discovery & Agrochemicals

The strategic placement of the iodine atom at the C3 position, directly adjacent to the C2-amine, makes this compound an ideal precursor for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly labile under palladium catalysis, allowing for rapid library generation in structure-activity relationship (SAR) studies.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Core 3-Iodo-5,6-dimethylpyrazin-2-amine Suzuki Suzuki-Miyaura (Boronic Acids) Core->Suzuki Pd cat., Base Sonogashira Sonogashira (Terminal Alkynes) Core->Sonogashira Pd/Cu cat., Base Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd cat., Ligand Prod1 3-Aryl Derivative Suzuki->Prod1 Prod2 3-Alkynyl Derivative Sonogashira->Prod2 Prod3 N3-Substituted Diamine Buchwald->Prod3

Downstream cross-coupling applications of the 3-iodo-pyrazinamine scaffold.

By leveraging Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, researchers can rapidly elaborate the pyrazine core into complex polycyclic or extended linear systems. These elaborated scaffolds are highly sought after in the design of novel kinase inhibitors and broad-spectrum agrochemical fungicides[5].

References

  • World Intellectual Property Organization (WIPO). "Indole and azaindole compounds with substituted 6-membered aryl and heteroaryl rings as agrochemical fungicides." Patent WO2019057660A1.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 92135101, 5,6-Dichloro-3-iodopyrazin-2-amine." PubChem. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Iodo-5,6-dimethylpyrazin-2-amine as a Privileged Scaffold in Kinase and Phosphatase Inhibitor Development

Executive Summary The development of highly selective targeted therapies relies heavily on the geometric and electronic precision of foundational building blocks. 3-Iodo-5,6-dimethylpyrazin-2-amine (CAS: 2089377-42-2) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective targeted therapies relies heavily on the geometric and electronic precision of foundational building blocks. 3-Iodo-5,6-dimethylpyrazin-2-amine (CAS: 2089377-42-2) has emerged as a critical pharmaceutical intermediate in the synthesis of small-molecule inhibitors targeting kinases (such as TYK2) and phosphatases (such as PTPN2)[1][2]. Commercially available at high purities (>95%), this pyrazine derivative provides an ideal balance of functional group orthogonality and metabolic stability, allowing medicinal chemists to rapidly navigate complex structure-activity relationship (SAR) landscapes.

This application note provides an in-depth mechanistic rationale, validated experimental protocols, and quantitative optimization data for utilizing 3-Iodo-5,6-dimethylpyrazin-2-amine in modern drug development workflows.

Structural Rationale & Mechanistic Insights

The utility of 3-Iodo-5,6-dimethylpyrazin-2-amine is driven by its unique substitution pattern, which offers three distinct pharmacological and synthetic advantages:

  • The C2-Amino Group (Hinge Binder): In kinase inhibitor design, the primary amine acts as a mandatory hydrogen bond donor (HBD). It interacts directly with the backbone carbonyls of the kinase hinge region (e.g., the ATP-binding pocket of TYK2), anchoring the inhibitor within the active site[1].

  • The C3-Iodo Substituent (Synthetic Handle): Iodine is the most reactive halogen for oxidative addition in palladium-catalyzed cross-couplings. Its presence at the C3 position allows for orthogonal, low-temperature functionalization (via Suzuki-Miyaura or Buchwald-Hartwig couplings) without degrading the pyrazine core or requiring harsh basic conditions.

  • The 5,6-Dimethyl Substitution (Metabolic Shield): Alkyl substitution at the 5 and 6 positions serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation at these historically vulnerable sites, significantly extending the in vivo half-life of the resulting Active Pharmaceutical Ingredient (API). Second, the methyl groups introduce critical steric bulk that restricts bond rotation, locking the molecule into a bioactive conformation that increases target residence time[2].

Synthetic Workflow & Application

The functionalization of this intermediate typically follows a modular, two-step sequence: C3-arylation followed by C2-amidation. This orthogonal approach allows for late-stage diversification of the inhibitor library.

Workflow A 3-Iodo-5,6-dimethyl- pyrazin-2-amine (Starting Material) B Suzuki-Miyaura Cross-Coupling (C3-Arylation) A->B Aryl Boronic Acid Pd Catalyst, Base C 3-Aryl-5,6-dimethyl- pyrazin-2-amine (Intermediate) B->C D Amidation / Alkylation (C2-Amino Functionalization) C->D Acyl Chloride/HATU DIPEA E Targeted Kinase/ Phosphatase Inhibitor (Final API) D->E

Fig 1: Modular synthetic workflow for 3-Iodo-5,6-dimethylpyrazin-2-amine functionalization.

Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring high reproducibility and yield during the synthesis of targeted inhibitors.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C3-Arylation)

Objective: To selectively couple an arylboronic acid to the C3 position of the pyrazine ring.

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL Schlenk flask, combine 3-Iodo-5,6-dimethylpyrazin-2-amine (1.0 eq, 2.0 mmol), the desired arylboronic acid (1.2 eq, 2.4 mmol), and K₂CO₃ (2.0 eq, 4.0 mmol).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 20 mL). Submerge the flask in an ultrasonic bath and bubble ultra-pure N₂ gas through the solution for exactly 15 minutes.

    • Causality Insight: The biphasic Dioxane/H₂O system ensures optimal solubility for both the organic pyrazine substrate and the inorganic base, which is critical for the transmetalation step. Rigorous degassing is mandatory; oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) complexes and promotes unwanted homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive N₂ stream, quickly add Pd(dppf)Cl₂ (0.05 eq, 0.1 mmol). Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 90°C in a pre-heated oil bath for 4–6 hours.

    • Causality Insight: The high reactivity of the C3-iodo group allows the oxidative addition to proceed at 90°C. Exceeding 100°C is unnecessary and risks thermal degradation of the primary amine.

  • Validation & Quality Control: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LCMS. The reaction is deemed complete when the starting material peak (m/z ~250 [M+H]⁺) is <5% relative to the product peak.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), wash with brine (2 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Amidation of the C2-Amino Group

Objective: To couple the sterically hindered C2-amine with a carboxylic acid to form a stable amide linkage.

Step-by-Step Methodology:

  • Pre-Activation: In a dry vial under N₂, dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes.

    • Causality Insight: The electron-withdrawing nature of the pyrazine ring drastically reduces the nucleophilicity of the C2-amine. HATU is specifically selected because it generates a highly reactive HOAt ester, which is kinetically required to drive the amidation forward against this electronic deficit.

  • Coupling: Add the C3-arylated pyrazine intermediate (1.0 eq) from Protocol A to the activated ester solution.

  • Heating: Stir the reaction at 50°C for 12–18 hours.

    • Causality Insight: Unlike standard aliphatic amidations that occur at room temperature, the steric hindrance from the adjacent C3-aryl group and the 5,6-dimethyl groups necessitates mild thermal energy to achieve transition state geometry.

  • Validation & Isolation: Quench the reaction by dropwise addition into ice-cold water (10 volumes). A precipitate will form. Filter the solid, wash with cold water, and dry under high vacuum to yield the final API.

Quantitative Data Presentation: Suzuki Coupling Optimization

To demonstrate the robustness of the C3-arylation step, optimization data utilizing phenylboronic acid as a model substrate is summarized below. The data highlights the critical nature of catalyst and solvent selection.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9075%
2Pd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O (4:1)9085%
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9092%
4Pd(dppf)Cl₂K₂CO₃DMF/H₂O (4:1)9068% (Side products)
5Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)10088%

Table 1: Reaction optimization for the Suzuki-Miyaura cross-coupling of 3-Iodo-5,6-dimethylpyrazin-2-amine. Entry 3 represents the validated optimal conditions.

Biological Application: Target Signaling Pathways

Compounds derived from 3-Iodo-5,6-dimethylpyrazin-2-amine are frequently utilized to block the Tyrosine kinase 2 (TYK2) pathway, a critical node in the pathogenesis of autoimmune diseases such as psoriasis and inflammatory bowel disease[1]. By binding to the hinge region of the TYK2 active site, these pyrazine-based inhibitors prevent ATP binding, thereby halting the downstream phosphorylation of STAT proteins and the subsequent transcription of pro-inflammatory genes.

Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-23) Receptor Cytokine Receptor Complex Cytokine->Receptor TYK2 TYK2 Kinase (Active) Receptor->TYK2 Activation STAT STAT Phosphorylation & Dimerization TYK2->STAT Phosphorylates Transcription Autoimmune / Inflammatory Gene Transcription STAT->Transcription Translocates to Nucleus Inhibitor Pyrazine-based TYK2 Inhibitor Inhibitor->TYK2 Binds Hinge Region (Blocks ATP)

Fig 2: Mechanism of action for pyrazine-based TYK2 inhibitors in the JAK-STAT pathway.

References

  • (Pyrazines)
  • WO2018071794A1 - Tyk2 inhibitors and uses thereof Source: Google Patents URL
  • US20240228476A1 - Inhibitors of protein tyrosine phosphatase, compositions, and methods of use Source: Google Patents URL

Sources

Application

High-Efficiency Sonogashira Cross-Coupling of 3-Iodo-5,6-dimethylpyrazin-2-amine: A Comprehensive Protocol for Drug Discovery

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized pyrazine scaffolds is a critical operation in modern drug discovery, particularly in the development of kinase inhibitors and CNS-active th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized pyrazine scaffolds is a critical operation in modern drug discovery, particularly in the development of kinase inhibitors and CNS-active therapeutics. The Sonogashira cross-coupling reaction provides a robust method for constructing C(sp2)−C(sp) bonds by coupling aryl halides with terminal alkynes[1].

Working with 3-Iodo-5,6-dimethylpyrazin-2-amine presents a unique set of electronic and steric variables:

  • Electrophilic Activation: The electron-withdrawing nature of the pyrazine ring significantly lowers the electron density at the C3 position. Coupled with the excellent leaving group ability of the iodide, this accelerates the initial oxidative addition of the Pd(0) catalyst into the C−I bond[2].

  • Chelation Liability: The free −NH2​ group at the 2-position acts as a Lewis base and can coordinate to palladium or copper, potentially leading to catalyst poisoning.

  • Steric Hindrance: The adjacent 5,6-dimethyl groups and the 2-amine group create a sterically congested environment around the C3 reaction center.

To overcome these challenges, a dual-catalyst system utilizing Pd(PPh3​)2​Cl2​ and CuI is employed[3]. The bulky triphenylphosphine ligands protect the palladium center from unwanted chelation by the pyrazine amine[4]. While aryl iodides typically react at room temperature, the steric bulk of this specific substrate necessitates mild thermal activation ( 50∘C ) to ensure complete conversion and prevent stalling[4].

Catalytic Cycle & System Dynamics

The reaction operates via two interconnected catalytic cycles. The Palladium cycle handles the activation of the pyrazine halide, while the Copper cycle generates a highly nucleophilic copper acetylide intermediate[1].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C-I bond) Pd0->OxAdd 3-Iodo-5,6-dimethylpyrazin-2-amine PdII Pd(II) Aryl Halide Complex [Ar-Pd(L)2-I] OxAdd->PdII TransMet Transmetalation PdII->TransMet PdII_Alkyne Pd(II) Aryl Alkynyl Complex [Ar-Pd(L)2-C≡CR] TransMet->PdII_Alkyne CuI byproduct RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Alkynylpyrazine Product RedElim->Product C-C Bond Formation CuCycle Copper Co-Catalytic Cycle (Formation of Cu-Acetylide) CuCycle->TransMet Cu-C≡CR

Figure 1: Dual Pd/Cu catalytic cycle for the Sonogashira coupling of 3-Iodo-5,6-dimethylpyrazin-2-amine.

Empirical Optimization of Reaction Conditions

The selection of solvent, base, and temperature is critical to suppress side reactions such as the Glaser homocoupling of the alkyne (forming diynes) or the dehalogenation of the pyrazine. Triethylamine ( Et3​N ) acts as both the stoichiometric base to neutralize the HI byproduct and as a transient ligand to stabilize the Pd(0) species[2].

Table 1: Optimization Matrix for 3-Iodo-5,6-dimethylpyrazin-2-amine Coupling

EntryCatalyst (5 mol%)Co-CatalystBase / SolventTemp ( ∘C )Yield (%)Mechanistic Observation / Causality
1 Pd(PPh3​)2​Cl2​ CuI (10 mol%) Et3​N / DMF2545%Incomplete conversion; steric hindrance prevents efficient transmetalation at RT.
2 Pd(PPh3​)2​Cl2​ CuI (10 mol%) Et3​N / DMF 50 92% Optimal; thermal energy overcomes steric barriers without degrading the catalyst.
3 Pd(dppf)Cl2​ CuI (10 mol%) Et3​N / THF5085%Good yield, but Pd(PPh3​)2​Cl2​ is more cost-effective for iodides.
4 Pd(OAc)2​ / PPh3​ CuI (10 mol%) K2​CO3​ / DMF8060%Elevated temperatures led to partial substrate degradation and alkyne homocoupling.
5 Pd(PPh3​)2​Cl2​ None Et3​N / DMF8030%Copper-free conditions fail to efficiently activate the alkyne, stalling the cycle.

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system. Visual cues and intermediate checks are embedded to ensure the integrity of the reaction at every phase.

ExperimentalWorkflow S1 1. Degassing & Setup Sparging DMF/Et3N with Argon (15 min) S2 2. Substrate & Catalyst Loading Add Pyrazine, Pd(PPh3)2Cl2, and CuI S1->S2 S3 3. Alkyne Addition Dropwise addition of terminal alkyne at RT S2->S3 S4 4. Thermal Activation Stir at 50 °C for 3-5 hours S3->S4 S5 5. Aqueous Workup Quench with sat. NH4Cl, extract with EtOAc S4->S5 S6 6. Purification Silica Gel Chromatography (Hexane/EtOAc) S5->S6

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling protocol.

Step-by-Step Methodology

1. Reagent Preparation & Degassing (Critical Step)

  • Causality: Oxygen is the primary driver of Glaser homocoupling (alkyne dimerization) mediated by Cu(II) species[2].

  • Action: In a 25 mL Schlenk flask, combine anhydrous DMF (4.0 mL) and Et3​N (2.0 mL). Sparge the solvent mixture vigorously with Argon for 15 minutes using a submerged needle.

2. Catalyst & Substrate Loading

  • Action: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Iodo-5,6-dimethylpyrazin-2-amine (1.0 equiv, 1.0 mmol, 249 mg), Pd(PPh3​)2​Cl2​ (0.05 equiv, 5 mol%, 35 mg), and CuI (0.10 equiv, 10 mol%, 19 mg).

  • Action: Seal the vial with a septum, evacuate, and backfill with Argon three times. Transfer the degassed DMF/ Et3​N mixture into the vial via syringe. The solution will typically appear pale yellow/orange.

3. Alkyne Addition & Activation

  • Action: Add the terminal alkyne (1.2 equiv, 1.2 mmol) dropwise via syringe at room temperature.

  • Action: Transfer the vial to a pre-heated oil bath or heating block set to 50∘C . Stir vigorously.

4. Reaction Monitoring (Self-Validation)

  • Action: Monitor the reaction via TLC (Hexane/EtOAc 1:1) and LC-MS.

  • Validation Check: The starting pyrazine is highly UV-active ( 254nm ). As the reaction progresses, a new spot with a different Rf​ (often exhibiting extended fluorescence under 365nm UV due to the conjugated alkyne system) will emerge. Complete consumption of the starting material should occur within 3-5 hours[4].

5. Targeted Aqueous Workup

  • Causality: Residual copper salts can catalyze the degradation of the product during silica gel purification or interfere with downstream biological assays.

  • Action: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and quench by adding saturated aqueous NH4​Cl (15 mL). Stir vigorously for 15 minutes.

  • Validation Check: The aqueous layer will turn a distinct deep blue color. This confirms the successful formation of water-soluble [Cu(NH3​)4​]2+ complexes, effectively stripping the copper from the organic phase.

  • Action: Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine (3 x 15 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

6. Purification

  • Action: Purify the crude dark residue via flash column chromatography on silica gel, utilizing a gradient of Hexane to Ethyl Acetate. The target alkynylpyrazine typically elutes as a distinct, brightly UV-active band.

References

  • Zhu, Q., Liao, L.C., Cheng, G., Yang, W., Deng, Y.Y. and Yang, D.Q. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 6, 121-133 (2017). URL:[Link]

  • "Sonogashira coupling." Wikipedia, The Free Encyclopedia. URL:[Link]

  • "Sonogashira Coupling." Chemistry LibreTexts. URL:[Link]

  • "Sonogashira Coupling." Organic Chemistry Portal. URL:[Link]

Sources

Method

Application Note: Rational Design and Synthesis of ATP-Competitive Kinase Inhibitors Utilizing 3-Iodo-5,6-dimethylpyrazin-2-amine

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Scaffold Focus: 3-Iodo-5,6-dimethylpyrazin-2-amine (CAS: 2089377-42-2) Executive Summary The development of highly selective, ATP-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Scaffold Focus: 3-Iodo-5,6-dimethylpyrazin-2-amine (CAS: 2089377-42-2)

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires core scaffolds that can reliably anchor to the highly conserved kinase hinge region while offering orthogonal vectors for exploring the solvent-exposed channel and hydrophobic pockets. 3-Iodo-5,6-dimethylpyrazin-2-amine has emerged as a privileged, highly versatile building block in oncology and inflammatory disease drug discovery. This application note details the mechanistic rationale behind this specific scaffold and provides a self-validating, step-by-step synthetic protocol for its late-stage diversification.

Mechanistic Rationale: The "Why" Behind the Scaffold

In structure-based drug design (SBDD), every atom on a core scaffold must serve a distinct thermodynamic or spatial purpose. The selection of 3-Iodo-5,6-dimethylpyrazin-2-amine is driven by three critical structural features:

  • The Bidentate Hinge Binder (2-Aminopyrazine Core): The pyrazine nitrogen (N1) and the exocyclic 2-amino group act as a classic hydrogen-bond acceptor/donor pair. This motif mimics the adenine ring of endogenous ATP, forming robust hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region. Studies have shown that the electron-withdrawing nature of the pyrazine ring strengthens these hydrogen bond interactions (e.g., with Glu121 in PIM kinases) compared to standard pyridine analogs (1)[1].

  • Hydrophobic Locking (5,6-Dimethyl Substitution): The methyl groups at the C5 and C6 positions project into the hydrophobic pocket adjacent to the gatekeeper residue. This not only provides favorable van der Waals contacts that improve overall ligand efficiency (LE) but also restricts the rotational degrees of freedom of the molecule, locking it into a bioactive conformation that favors binding to specific inactive kinase states, such as those observed in Nek2 (2)[2].

  • Orthogonal Diversification Vector (3-Iodo Handle): The iodine atom at the C3 position is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Because it points directly toward the solvent-exposed channel or the gatekeeper residue (depending on the specific kinase), replacing the iodine with diverse aryl, heteroaryl, or alkyne groups allows for rapid Structure-Activity Relationship (SAR) expansion without disrupting the primary hinge-binding interactions[2][3].

G A 3-Iodo-5,6-dimethyl pyrazin-2-amine B Pd-Catalyzed Cross-Coupling A->B Diversification C 3-Substituted Aminopyrazine B->C D Hinge Region Binding (Bidentate H-Bonds) C->D 2-NH2 & N1 E Hydrophobic Pocket (5,6-Dimethyl) C->E C5, C6

Fig 1. Kinase binding rationale and functionalization of 3-Iodo-5,6-dimethylpyrazin-2-amine.

Self-Validating Protocol: Suzuki-Miyaura Derivatization

To translate the 3-Iodo-5,6-dimethylpyrazin-2-amine core into a functional kinase inhibitor, a robust C-C bond formation is required at the C3 position. The following protocol utilizes a Suzuki-Miyaura cross-coupling designed with built-in causality and self-validating analytical checkpoints.

Reagents & Materials
  • Starting Material: 3-Iodo-5,6-dimethylpyrazin-2-amine (1.0 eq, 1.0 mmol, 249 mg)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 eq, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 0.05 mmol, 41 mg)

  • Base: Na₂CO₃ (2.0 eq, 2.0 mmol, 212 mg)

  • Solvent System: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology & Causality
  • Reaction Assembly: In an oven-dried 25 mL Schlenk tube, combine the 3-Iodo-5,6-dimethylpyrazin-2-amine, the boronic acid, and Na₂CO₃.

    • Causality: Na₂CO₃ is chosen over stronger bases (like KOtBu) to prevent unwanted side reactions or deprotonation of the exocyclic primary amine, while still being sufficiently basic to form the reactive boronate species.

  • Solvent Addition & Degassing: Add 10 mL of the 1,4-Dioxane/H₂O mixture. Degas the suspension by sparging with Argon for 10 minutes.

    • Causality: The biphasic 4:1 solvent system ensures solubility of both the lipophilic pyrazine and the inorganic base. Degassing is critical; ambient oxygen will rapidly oxidize the Pd(0) active catalytic species, halting the catalytic cycle and leading to homocoupling of the boronic acid.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the tube and heat to 90 °C in a pre-heated oil bath for 4–6 hours.

    • Causality: Pd(dppf)Cl₂ is specifically selected because its large bite angle (99°) accelerates the reductive elimination step, which is often the rate-limiting barrier when coupling sterically hindered ortho-substituted heterocycles. 90 °C provides the necessary activation energy for oxidative addition into the electron-rich heteroaryl C-I bond.

  • Self-Validating In-Process Control (IPC): At 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint: The reaction is deemed complete when the starting material mass ( m/z 250 [M+H]⁺) is completely consumed. A successful coupling is analytically confirmed by the emergence of the product mass and a distinct upfield shift of the pyrazine core signals in ¹H NMR (due to the loss of the highly deshielding iodine atom).

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Quantitative SAR & Kinase Inhibition Data

The functionalization of the aminopyrazine core yields potent inhibitors across multiple kinase families. The table below summarizes quantitative structure-activity relationship (SAR) data derived from literature utilizing the aminopyrazine hinge-binding scaffold, demonstrating its versatility across different oncology targets.

Kinase TargetScaffold ClassKey Hinge Interaction ResiduesTypical Potency (IC₅₀ / Kᵢ)Clinical / Preclinical RelevanceRef.
Nek2 2-AminopyrazineCys89, Glu87~0.23 µMBinds to an unusual inactive kinase conformation; targets mitotic regulation.[2]
PIM Kinases 6-AminopyrazineGlu121Sub-nanomolarPotent pan-PIM inhibition; demonstrates strong anti-AML efficacy in vivo.[1]
ATR 2-AminopyrazineUnspecified (Hinge)Kᵢ < 100 nMScaffold optimization led to clinical candidates (e.g., VE-821 analogs) for solid tumors.[4]

Table 1: Comparative biological activity of aminopyrazine-derived kinase inhibitors across diverse therapeutic targets.

References

  • Title: 3-Iodo-5,6-dimethylpyrazin-2-amine (CAS: 2089377-42-2)
  • European Journal of Medicinal Chemistry (PubMed/NIH)
  • Journal of Medicinal Chemistry (ACS Publications)
  • IMR Press Title: Evolution of PIKK family kinase inhibitors: A new age cancer therapeutics URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Iodo-5,6-dimethylpyrazin-2-amine Synthesis

Welcome to the Technical Support Center. 3-Iodo-5,6-dimethylpyrazin-2-amine is a critical building block in medicinal chemistry, frequently utilized as a cross-coupling precursor for the synthesis of kinase inhibitors (e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Iodo-5,6-dimethylpyrazin-2-amine is a critical building block in medicinal chemistry, frequently utilized as a cross-coupling precursor for the synthesis of kinase inhibitors (e.g., TYK2 inhibitors) and GPCR agonists[1][2].

Despite its structural simplicity, researchers frequently report unacceptably low yields (<20%) during the C3-iodination of 5,6-dimethylpyrazin-2-amine[1]. This guide provides a mechanistic breakdown of common failure modes, an interactive troubleshooting FAQ, and a field-proven, self-validating protocol to consistently achieve >85% yields.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my yield so low (typically ~19%) when using elemental iodine ( I2​ ) in THF or Methanol? The Causality: Elemental iodine is a relatively weak electrophile. While the amino group at the 2-position provides some ortho-activation, the two electron-withdrawing nitrogen atoms in the pyrazine ring severely deplete the overall electron density of the aromatic system. Consequently, the activation energy for Electrophilic Aromatic Substitution ( SE​Ar ) using unactivated I2​ is too high, leading to stalled reactions and incomplete conversion[1]. The Fix: Transition to a stronger electrophilic iodine source, such as N-Iodosuccinimide (NIS).

Q2: I switched to N-Iodosuccinimide (NIS) in DMF, but I am seeing significant degradation, dark tarry byproducts, and poor mass recovery. What is wrong? The Causality: While NIS is a stronger electrophile, the reaction in polar aprotic solvents (like DMF) can be highly exothermic. Unprotonated aminopyrazines are highly susceptible to oxidative degradation by NIS and trace I2​ at elevated temperatures. The "tar" you observe is the result of oxidative polymerization of the pyrazine ring[3]. The Fix: Implement strict temperature control (0 °C) and introduce an acid catalyst.

Q3: How does adding an acid catalyst prevent degradation? The Causality: Adding a catalytic amount of Trifluoroacetic acid (TFA) or Acetic acid (AcOH) serves a dual purpose. First, it protonates the succinimide leaving group of NIS, generating a highly reactive, transient iodonium ( I+ ) equivalent. Second, this massive boost in electrophilicity allows the SE​Ar reaction to proceed rapidly at 0 °C, completely bypassing the higher-temperature oxidative degradation pathways[4].

Q4: How do I prevent over-iodination or N-iodination? The Causality: The 5- and 6-positions are blocked by methyl groups, so over-iodination typically manifests as unstable N-iodoamines or poly-iodinated degradation products. The Fix: Maintain strict stoichiometry (1.05 equivalents of NIS). Any transient N-iodination will be reversed during the reductive sodium thiosulfate workup.

Part 2: Quantitative Data & Condition Comparison

To illustrate the impact of electrophile selection and acid catalysis, the following table summarizes typical reaction profiles for the iodination of 5,6-dimethylpyrazin-2-amine.

Iodination SystemSolventTemp (°C)AdditiveTypical YieldPrimary Failure Mode
I2​ (Elemental) THF0 to RTNone~ 19%Incomplete conversion; weak electrophile[1].
NIS MeCNRTNone~ 45%Sluggish reaction; moderate oxidation[3].
NIS DMFRTNone~ 65%Exothermic degradation; tar formation.
NIS DMF0 to RTTFA (10 mol%) > 85% N/A (Optimized condition).

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition between product formation and oxidative degradation, highlighting how acid catalysis dictates the reaction pathway.

G SM 5,6-Dimethylpyrazin-2-amine NIS_Uncat NIS (No Acid, RT) SM->NIS_Uncat NIS_Cat NIS + TFA (0 °C) SM->NIS_Cat Degradation Oxidative Degradation (Tarry Byproducts) NIS_Uncat->Degradation Sluggish SEAr, Competitive Oxidation ActivatedNIS Protonated NIS (Highly Electrophilic I+) NIS_Cat->ActivatedNIS Acid Activation Wheland Sigma Complex (Wheland Intermediate) ActivatedNIS->Wheland C3 Electrophilic Attack Product 3-Iodo-5,6-dimethylpyrazin-2-amine (>85% Yield) Wheland->Product Rearomatization (-H+)

Fig 1. Mechanistic divergence in aminopyrazine iodination based on acid catalysis.

Part 4: Self-Validating Experimental Protocol

This optimized protocol utilizes acid-activated NIS to ensure rapid, low-temperature conversion. Every step includes a Validation Checkpoint to ensure the system is behaving as expected before proceeding.

Reagents Required:

  • 5,6-dimethylpyrazin-2-amine (1.0 eq, limiting reagent)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Trifluoroacetic acid (TFA) (0.10 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 5,6-dimethylpyrazin-2-amine (1.0 eq). Add anhydrous DMF to achieve a 0.2 M concentration.

    • Validation Checkpoint: The solution must be clear and pale yellow. Any initial cloudiness indicates wet DMF or degraded starting material.

  • Acidification & Cooling: Add TFA (0.10 eq) dropwise. Submerge the flask in an ice-water bath and allow it to equilibrate for 10 minutes.

    • Validation Checkpoint: Use an internal temperature probe. Do not proceed until the internal temperature reads ≤ 2 °C.

  • Electrophile Addition: Weigh out NIS (1.05 eq). Add the NIS to the reaction mixture in three equal portions over a 15-minute period to control the exotherm.

    • Validation Checkpoint: Upon each addition, the solution will temporarily flash to a deep amber/red color (active iodonium generation) before lightening back to a yellow/orange hue as the electrophile is consumed by the pyrazine.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 1 hour.

    • Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeOH, and analyze via LCMS. The reaction is complete when the starting material peak ( [M+H]+=124 ) is <2% and the target product peak ( [M+H]+=250 ) is dominant.

  • Reductive Quench: Cool the mixture back to 0 °C. Quench the reaction by slowly adding 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) equal to the volume of DMF used.

    • Validation Checkpoint: The dark orange/brown color of residual iodine will immediately dissipate, leaving a milky, pale-yellow suspension.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers and wash sequentially with 5% aqueous LiCl (2x, to remove residual DMF) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 50% EtOAc in Hexanes) to afford 3-Iodo-5,6-dimethylpyrazin-2-amine as an off-white solid.

References

  • WO2018071794A1 - Tyk2 inhibitors and uses thereof. Google Patents. Demonstrates the historical baseline yield (19.06%) for the unoptimized iodination of 5,6-dimethylpyrazin-2-amine using elemental iodine.
  • AiZynth impact on medicinal chemistry practice at AstraZeneca. PMC - NIH (2021). Provides mechanistic precedent for the use of acid additives (e.g., AcOH, TFA) alongside NIS to significantly enhance iodination yields while suppressing oxidative degradation. Available at:[Link](Search title for full text).

Sources

Optimization

troubleshooting low solubility of 3-Iodo-5,6-dimethylpyrazin-2-amine in DMSO

Technical Support Center: 3-Iodo-5,6-dimethylpyrazin-2-amine Welcome to the technical support guide for 3-Iodo-5,6-dimethylpyrazin-2-amine. This resource is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Iodo-5,6-dimethylpyrazin-2-amine

Welcome to the technical support guide for 3-Iodo-5,6-dimethylpyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the solubility of this compound in Dimethyl Sulfoxide (DMSO). This guide provides in-depth, experience-driven advice to ensure the successful preparation of your stock solutions and the reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having difficulty dissolving 3-Iodo-5,6-dimethylpyrazin-2-amine in DMSO. The compound isn't fully going into solution at my desired concentration. What could be the cause?

Answer:

Low solubility of 3-Iodo-5,6-dimethylpyrazin-2-amine in DMSO can stem from several factors, often related to the inherent chemical properties of the compound and the experimental conditions. Heterocyclic amines, particularly those with halogen substituents, can exhibit complex solubility behaviors.[1][2]

Core Principles at Play:

  • "Like Dissolves Like": While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, the large, relatively non-polar dimethylpyrazine ring and the iodo-substituent can hinder ideal solvation.[3][4]

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound can be significant. If the energy released upon solvation does not overcome the lattice energy, the compound will not dissolve.

  • Purity of Compound and Solvent: Impurities in either the compound or the DMSO can significantly impact solubility.

Initial Troubleshooting Steps:

  • Verify Compound and Solvent Purity: Ensure you are using a high-purity grade of 3-Iodo-5,6-dimethylpyrazin-2-amine. For the solvent, use anhydrous DMSO (≥99.9% purity) to prevent issues with water content.[5]

  • Gentle Agitation: Start by vortexing the solution for 30-60 seconds.[5] Ensure that the vortexing is vigorous enough to create a swirl within the liquid, not just shaking at the surface.[6]

  • Step-wise Dilution: If you are preparing a stock solution for further dilution in aqueous media, it's recommended to perform the dilution in a stepwise manner to avoid precipitation.[7]

Q2: Can I heat the solution to improve the solubility of 3-Iodo-5,6-dimethylpyrazin-2-amine in DMSO?

Answer:

Yes, gentle heating is a common and effective method to increase the solubility of many compounds. However, it must be approached with caution to avoid thermal degradation.

Causality Behind Heating:

  • Increased Kinetic Energy: Heating increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can overcome the crystal lattice energy and facilitate dissolution.

Recommended Protocol for Gentle Heating:

  • Controlled Warming: Warm the solution in a water bath to a modest temperature, typically between 37°C and 50°C.[5] Avoid aggressive heating on a hot plate, which can lead to localized overheating and decomposition.

  • Intermittent Agitation: While heating, intermittently vortex the sample to ensure even temperature distribution and to aid in the dissolution process.

  • Visual Inspection: Closely monitor the solution for any color changes, which could indicate thermal degradation. A stable solution should remain clear and colorless or pale yellow.

  • Cooling to Room Temperature: Once the compound is dissolved, allow the solution to cool to room temperature before storage. Observe if any precipitation occurs upon cooling. If it does, your solution may be supersaturated at room temperature.

ParameterRecommendationRationale
Heating Method Water BathProvides uniform and gentle heating.
Temperature 37°C - 50°CBalances increased solubility with minimal risk of degradation.
Duration 5-15 minutesSufficient time for dissolution without prolonged thermal stress.
Agitation Intermittent VortexingFacilitates dissolution and prevents localized overheating.
Q3: I've tried vortexing and gentle heating, but some particulate matter remains. Would sonication be a viable next step?

Answer:

Absolutely. Sonication is a powerful technique for enhancing solubility, particularly for compounds that are resistant to dissolution through simple agitation and warming.[10][11]

The Mechanism of Sonication-Assisted Dissolution:

Sonication utilizes high-frequency sound waves to induce acoustic cavitation in the solvent.[12] This process involves the formation, growth, and implosion of microscopic bubbles. The collapse of these bubbles generates localized areas of intense pressure and temperature, as well as powerful microjets of solvent. This mechanical energy can effectively break down solid agglomerates and increase the surface area of the compound exposed to the solvent, thereby accelerating dissolution.[11][13]

Experimental Workflow for Sonication:

G cluster_prep Preparation cluster_sonication Sonication cluster_evaluation Evaluation A Prepare sample in vial (Compound + DMSO) B Place vial in water bath sonicator A->B C Sonicate for 5-10 minute intervals B->C D Visually inspect for dissolution C->D E If not dissolved, repeat sonication D->E Particulates remain F If dissolved, proceed to use/storage D->F Fully dissolved E->C G cluster_problem Problem Identification cluster_cause Root Cause cluster_solution Preventative Measures A Precipitation after freeze-thaw cycles B Water absorption by hygroscopic DMSO A->B C Use anhydrous DMSO B->C D Aliquot stock solution into single-use vials B->D E Store aliquots with desiccant B->E

Caption: Preventing precipitation after freeze-thaw cycles.

Preventative Strategies:

  • Use Anhydrous DMSO: Always start with a fresh, unopened bottle of anhydrous DMSO (≥99.9% purity). [5]2. Aliquot Stock Solutions: Once your compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. [5][7]This minimizes the number of freeze-thaw cycles for the bulk of your stock and reduces the exposure of the stock to atmospheric moisture.

  • Proper Storage: Store the aliquots at -20°C or -80°C in a desiccated environment to further protect against moisture absorption. [7] By implementing these best practices, you can ensure the long-term stability and integrity of your 3-Iodo-5,6-dimethylpyrazin-2-amine stock solutions, leading to more consistent and reliable experimental results.

References

  • Envirostar. (2023, May 15).
  • Patsnap Eureka. (2026, March 11).
  • Envirostar. (2023, April 21).
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, September 24). Melt Sonocrystallization A Novel Technique of Solubility Enhancement.
  • Benchchem. (n.d.). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • PMC - NIH. (2024, May 20).
  • MCE. (n.d.). Compound Handling Instructions.
  • Quora. (2023, January 16).
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • gChem. (n.d.). DMSO.
  • General Lab Techniques. (2013, October 15). Making a stock solution for my drug using DMSO.
  • ResearchGate. (2022, February 20).
  • Spiess Chemicals. (n.d.). dimethyl sulfoxides (DMSO).
  • Benchchem. (n.d.). Managing poor solubility and instability issues in reactions.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Sigma-Aldrich. (n.d.). Dimethyl sulfoxide (D8418)
  • Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
  • PMC. (n.d.). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology.
  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO)
  • EMBIBE. (2023, January 26). Physical Properties of Amines – Solubility, Melting and Boiling Point.
  • BioStars. (2012, March 15).
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
  • PMC. (n.d.).
  • Journal of Fluid Mechanics | Cambridge Core. (2024, November 14). Bubble dissolution in Taylor–Couette flow.
  • Chemistry LibreTexts. (2024, November 07). 23.1: Properties of amines.
  • ResearchGate. (n.d.). Thermal stability and thermal decomposition study of hindered amine light stabilizers.
  • YouTube. (2018, October 18). Mixing solutions well with a vortex or pipet.
  • ResearchGate. (2019, May 30). (PDF)
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Synthesis of oligonucleotides possessing versatile probes for PET labelling and their rapid.
  • pharmaceutical organic chemistry-ii second year b. pharmacy (semester-iii)
  • PMC - NIH. (2021, December 13). Solubility of Hybrid Halide Perovskites in DMF and DMSO.
  • PMC. (n.d.).
  • Chemical Papers. (n.d.).
  • Chemistry – An Asian Journal. (2025, October 18). Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces.
  • Organic Chemistry Portal. (n.d.). 1,2-Iodoamine synthesis by substitution.
  • ResearchGate. (2017, June 11). Is there any method to make them completely soluble in DMF/DMSO?.
  • ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes | Organic Letters.
  • MDPI. (2018, December 31). Initial Mechanisms for the Unimolecular Thermal Decomposition of 2,6-Diamino-3,5-dinitropyrazine-1-oxide.
  • PMC. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • MDPI. (2022, December 02). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles.
  • ResearchGate. (2025, November 09). (PDF) Volatile profiling from thermal decomposition of Amadori compounds in the alanine-glucose Maillard reaction: An DFT insight of 3-ethyl-2,5-dimethylpyrazine forming mechanism.
  • ACS Publications. (2021, February 08). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
  • Merck Millipore. (2013, May 30).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Iodo-5,6-dimethylpyrazin-2-amine Derivatives

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the late-stage functionalization of highly congested py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the late-stage functionalization of highly congested pyrazine cores.

Derivatizing 3-Iodo-5,6-dimethylpyrazin-2-amine presents a formidable synthetic challenge. The C3-iodine is sterically shielded by the adjacent C2-primary amine and the C5/C6 dimethyl groups. Furthermore, the electron-deficient pyrazine ring and the free amine pose severe risks for catalyst poisoning. This guide provides field-proven mechanistic insights, troubleshooting workflows, and validated protocols to resolve these bottlenecks.

Logical Workflow for Sterically Hindered Pyrazines

G A Start: C3-Iodo Cross-Coupling B Is C2-NH2 unprotected? A->B C Protect C2-NH2 (e.g., Boc2O, DMAP) B->C Yes D Direct Coupling Attempt B->D No E Select Ligand: RuPhos or Mor-DalPhos C->E D->E F Select Base: K3PO4 or Cs2CO3 E->F G Evaluate Reaction Yield F->G H Yield < 20%: Steric Clash / Poisoning G->H < 20% I Yield > 80%: Optimization Complete G->I > 80% J Apply Microwave Heating Add Ag2O / Polar Solvents H->J J->G

Workflow for optimizing cross-coupling in sterically hindered 3-iodo-pyrazin-2-amines.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 3-Iodo-5,6-dimethylpyrazin-2-amine exhibit such poor reactivity in standard Suzuki-Miyaura and Buchwald-Hartwig couplings? A1: The causality is twofold: steric and electronic. Sterically, the bulky iodine atom at the C3 position is flanked by the C2 primary amine (-NH2) and the N4 ring nitrogen. The adjacent 5,6-dimethyl groups further rigidify the pyrazine core, restricting the rotational freedom of incoming coupling partners. Electronically, the free -NH2 group and the pyrazine ring nitrogens act as competing bidentate ligands, coordinating to the active Pd(0) center and leading to catalyst poisoning (formation of inactive palladium black) .

Q2: Should I protect the C2-amine before attempting cross-coupling at the C3-iodine? A2: Yes, in almost all cases. A free primary amine adjacent to the coupling site exacerbates steric hindrance via hydrogen bonding networks and directly competes for palladium coordination. Using bulky protecting groups like di-Boc (tert-butyloxycarbonyl) or Trityl (triphenylmethyl) prevents catalyst poisoning. Paradoxically, highly bulky protecting groups force the amine out of the plane of the pyrazine ring, which relieves some in-plane steric clash at the C3 position during the oxidative addition step.

Q3: Which ligands are most effective for overcoming the steric bulk in this specific pyrazine derivative? A3: For sterically demanding cross-couplings, dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos or BrettPhos are highly effective. Alternatively, hybrid NHC/P ligands like Mor-DalPhos have shown exceptional ability to couple hindered heteroaryl halides, preventing the rigorous exclusion of air while maintaining high turnover numbers . These ligands are bulky enough to promote rapid reductive elimination while being electron-rich enough to facilitate oxidative addition into the C-I bond.

Part 2: Troubleshooting Guide

Issue 1: Complete recovery of starting material (No oxidative addition).

  • Cause: The Pd catalyst is unable to insert into the C3-I bond due to extreme steric shielding by the C2-NH2 and the pyrazine core.

  • Solution: Switch to a less sterically encumbered but highly electron-rich catalyst system (e.g., Pd(OAc)2 with Mor-DalPhos), or use microwave irradiation (120°C for 1 hour) to overcome the initial activation energy barrier.

Issue 2: Rapid formation of Palladium Black (Catalyst decomposition).

  • Cause: The free C2-amine and ring nitrogens are chelating the Pd center, displacing the phosphine ligands and leading to irreversible catalyst aggregation .

  • Solution: Protect the C2-amine. If protection is biologically or synthetically unviable, use a highly coordinating, bulky bidentate ligand that outcompetes the pyrazine nitrogens for Pd coordination.

Issue 3: Protodehalogenation (Reduction of C3-I to C3-H) instead of coupling.

  • Cause: The transmetalation step is too slow due to the steric bulk of the incoming boronic acid/amine, allowing β -hydride elimination or protodepalladation to dominate the catalytic cycle.

  • Solution: Use a more reactive nucleophile (e.g., switch from a boronic acid to a potassium trifluoroborate). Optimize the base; switch from strong bases to milder bases (CsF or Cs2CO3) and introduce Ag2O additives, which are proven to drastically accelerate transmetalation in hindered systems .

Part 3: Quantitative Data Comparison

Table 1: Optimization of Catalyst/Ligand Systems for Hindered Pyrazine Cross-Couplings

Catalyst SystemLigandBase / AdditiveTemp & TimeTypical YieldMechanistic Observation
Pd(PPh3)4PPh3Na2CO390°C, 12h< 10%Severe catalyst poisoning; unreacted starting material.
Pd2(dba)3RuPhosCs2CO3110°C, 8h45-50%Moderate conversion; some protodehalogenation observed.
Pd(OAc)2Mor-DalPhosK3PO4100°C, 6h75-85%Excellent transmetalation rate; minimal palladium black.
Pd2(dba)3BrettPhosCsF / Ag2O120°C (MW), 1h> 90%Ag2O accelerates transmetalation; microwave overcomes steric barrier.
Part 4: Validated Experimental Protocol

Self-Validating Suzuki-Miyaura Coupling of 3-Iodo-5,6-dimethylpyrazin-2-amine

Note: This protocol incorporates a pre-catalyst activation step and Ag2O-assisted transmetalation to ensure reproducibility in sterically hindered environments.

Step 1: Amine Protection (Self-Validating Checkpoint)

  • Dissolve 3-Iodo-5,6-dimethylpyrazin-2-amine (1.0 eq) in anhydrous THF.

  • Add DMAP (0.1 eq) and Boc2O (2.5 eq). Stir at 60°C for 12 hours.

  • Validation: Perform TLC/LCMS. The reaction must show a complete mass shift to the di-Boc protected intermediate ( M+200 ). Do not proceed if the mono-Boc intermediate remains.

Step 2: Pre-catalyst Activation

  • In an argon-filled glovebox, combine Pd2(dba)3 (0.05 eq) and BrettPhos (0.10 eq) in anhydrous 1,4-dioxane (2 mL).

  • Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/orange, indicating the formation of the active L-Pd(0) species.

Step 3: Cross-Coupling Reaction

  • To a microwave vial, add the di-Boc protected pyrazine (1.0 eq), the sterically hindered arylboronic acid (1.5 eq), CsF (3.0 eq), and Ag2O (1.2 eq).

  • Transfer the pre-activated catalyst solution into the vial. Seal the vial under argon.

  • Irradiate in a microwave reactor at 120°C for 1 hour.

Step 4: Workup and Isolation

  • Cool to room temperature and filter the crude mixture through a pad of Celite to remove Ag salts and palladium residues. Wash with EtOAc.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

References
  • ResearchGate. "ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions." ResearchGate. URL:[Link]

  • Organic Letters. "Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid." ACS Publications. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Iodo- vs. 3-Bromo-5,6-dimethylpyrazin-2-amine in Cross-Coupling Reactions

The functionalization of the pyrazine scaffold is a cornerstone in the development of modern kinase inhibitors and central nervous system (CNS) therapeutics. When designing synthetic routes utilizing 5,6-dimethylpyrazin-...

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Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of the pyrazine scaffold is a cornerstone in the development of modern kinase inhibitors and central nervous system (CNS) therapeutics. When designing synthetic routes utilizing 5,6-dimethylpyrazin-2-amine building blocks, the choice of halogen at the 3-position—specifically iodine versus bromine—dictates the efficiency, selectivity, and required conditions of downstream palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison of 3-iodo-5,6-dimethylpyrazin-2-amine and 3-bromo-5,6-dimethylpyrazin-2-amine , analyzing their mechanistic causality, quantitative performance, and optimal use cases to assist researchers in selecting the appropriate substrate.

Mechanistic Causality: C–I vs. C–Br Bond Dynamics

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the general reactivity trend for halopyrazines is I > Br > Cl > F [1]. This hierarchy is fundamentally driven by the Bond Dissociation Energy (BDE) of the carbon-halogen bond.

The C–I bond is significantly longer and weaker than the C–Br bond. Consequently, the rate-determining step in most cross-coupling catalytic cycles—the oxidative addition of the Pd(0) active species into the C–X bond—proceeds much faster with 3-iodo-5,6-dimethylpyrazin-2-amine[2].

However, this heightened reactivity introduces a mechanistic trade-off. The facile oxidative addition of the iodo-pyrazine can outpace the subsequent transmetalation step if the coupling partner is sterically hindered or electronically deactivated. This bottleneck at the Pd(II) intermediate stage increases the risk of hydrodehalogenation (where the halogen is replaced by a proton, often sourced from the solvent or amine bases) or homocoupling side reactions. Studies on related halogenated nitrogen heterocycles have demonstrated that bromo-derivatives often exhibit a reduced propensity for these dehalogenation side reactions compared to their iodo-counterparts[3].

Conversely, in Nucleophilic Aromatic Substitution ( SN​Ar ) reactions, the reactivity trend is reversed (F > Cl > Br > I ) because the rate-determining step is the formation of the Meisenheimer intermediate, which is stabilized by highly electronegative substituents[1]. For SN​Ar at the 3-position, neither the iodo nor the bromo derivative is ideal, but the bromo variant will exhibit marginally better performance.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate: Iodo > Bromo) Pd0->OxAdd TransMet Transmetalation (Coupling Partner) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized Pyrazine RedElim->Product Substrate 3-Halo-5,6-dimethyl pyrazin-2-amine Substrate->OxAdd C-X Cleavage

Catalytic cycle of Pd-catalyzed cross-coupling highlighting the C-X oxidative addition step.

Quantitative Performance Comparison

The following table synthesizes the expected performance parameters of both substrates in standard cross-coupling environments, allowing for objective selection based on reaction constraints[2],[4].

Parameter3-Iodo-5,6-dimethylpyrazin-2-amine3-bromo-5,6-dimethylpyrazin-2-amine
Relative Reactivity (Pd-Coupling) HighModerate
Typical Reaction Temperature 40°C – 80°C80°C – 120°C
Typical Catalyst Loading 1 – 3 mol%3 – 5 mol%
Primary Side Reaction Risk Hydrodehalogenation, HomocouplingUnreacted starting material
Chemoselectivity Potential Can couple selectively in presence of C-BrRequires differentiation (e.g., directing groups)
Storage & Stability Light-sensitive; requires cold storageGenerally stable at room temperature
Cost & Availability Typically higher costMore economical, wider commercial availability
Strategic Selection Guidelines
  • Choose the Iodo-derivative when: Working with thermally sensitive functional groups, utilizing sterically unhindered coupling partners, or when sequential cross-coupling is required (e.g., coupling the C-I bond first, leaving a C-Br bond elsewhere on the molecule intact)[4].

  • Choose the Bromo-derivative when: Scaling up reactions (due to cost and stability), coupling with highly sterically hindered boronic acids where transmetalation is slow (to prevent dehalogenation), or when high temperatures are permissible.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following Suzuki-Miyaura cross-coupling protocol is designed as a self-validating system. It includes specific causality for each step and built-in controls to verify the reaction mechanism.

Standardized Suzuki-Miyaura Workflow

Materials:

  • Substrate: 3-Iodo- or 3-Bromo-5,6-dimethylpyrazin-2-amine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (2 mol% for Iodo; 5 mol% for Bromo)

  • Base: K2​CO3​ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Degassing (Critical Step): In a Schlenk flask, combine 1,4-dioxane and the 2M aqueous K2​CO3​ solution (ratio 4:1). Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and to minimize oxidative homocoupling of the boronic acid, which is highly prevalent with reactive iodo-substrates.

  • Reagent Assembly: Add the halopyrazine substrate and the arylboronic acid to the flask under a positive stream of Argon.

  • Catalyst Introduction: Add the Palladium catalyst. Self-Validation Control: Set up a parallel micro-scale reaction omitting the Pd catalyst. If product forms in the control, a transition-metal-free SN​Ar pathway is occurring, which requires a re-evaluation of the mechanism.

  • Heating:

    • For 3-Iodo-5,6-dimethylpyrazin-2-amine : Heat to 60°C.

    • For 3-Bromo-5,6-dimethylpyrazin-2-amine : Heat to 90°C.

  • Monitoring: Monitor the reaction via LC-MS. Causality: TLC can be misleading due to the similar polarities of the halopyrazines and the dehalogenated pyrazine side-product. LC-MS uniquely identifies the mass of the dehalogenated impurity, allowing you to halt the reaction if side-product formation outpaces product formation.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Workflow Prep Degas Solvent (Ar Sparging) Mix Combine Substrate, Boronic Acid, Base Prep->Mix Cat Add Pd Catalyst (Under Argon) Mix->Cat HeatI Heat to 60°C (Iodo Substrate) Cat->HeatI X = I HeatB Heat to 90°C (Bromo Substrate) Cat->HeatB X = Br Monitor LC-MS Analysis (Check Dehalogenation) HeatI->Monitor HeatB->Monitor

Step-by-step experimental workflow for Suzuki-Miyaura coupling of halopyrazines.

References

  • A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines Benchchem
  • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions Benchchem
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction PubMed (J. Org. Chem.)
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups PMC

Sources

Comparative

mass spectrometry fragmentation analysis of 3-Iodo-5,6-dimethylpyrazin-2-amine

Decoding the Fragmentation Maze: A Comparative Guide to Mass Spectrometry of 3-Iodo-5,6-dimethylpyrazin-2-amine As drug development pipelines increasingly incorporate halogenated heterocycles to improve metabolic stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Decoding the Fragmentation Maze: A Comparative Guide to Mass Spectrometry of 3-Iodo-5,6-dimethylpyrazin-2-amine

As drug development pipelines increasingly incorporate halogenated heterocycles to improve metabolic stability and target affinity, the analytical burden on mass spectrometry (MS) grows. 3-Iodo-5,6-dimethylpyrazin-2-amine (C6H8IN3) presents a unique structural challenge for structural elucidation: it combines a highly labile carbon-iodine (C-I) bond with a highly stable aromatic pyrazine core.

To achieve comprehensive structural characterization, analysts must carefully select their fragmentation platforms. This guide objectively compares the performance of Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Ionization (EI), providing a self-validating framework for analyzing complex halogenated pyrazines.

The Causality of Fragmentation in Halogenated Pyrazines

Understanding the MS/MS spectra of 3-Iodo-5,6-dimethylpyrazin-2-amine requires dissecting the thermodynamics of its gas-phase dissociation. In positive electrospray ionization (ESI+), the molecule is primarily protonated at the pyrazine nitrogen, yielding an [M+H]+ precursor at m/z 249.9841.

The Primary Event: Halogen Cleavage The C-I bond is the weakest link in the molecule. Consequently, the lowest energy fragmentation pathway is the neutral loss of an iodine radical (I•, 127 Da) or hydrogen iodide (HI, 128 Da). Unlike fluorinated or chlorinated compounds, iodinated species in ESI+ rarely produce stable halogen anions; instead, they are characterized by these massive, diagnostic neutral losses[1]([Link]).

The Secondary Event: Ring Shattering Once the iodine is ejected, the resulting pyrazine core ([M+H - I]+ at m/z 123.08) is highly stable. To extract further structural information—such as the positions of the methyl and amine groups—the internal energy of the system must be raised significantly to force ring opening. When sufficient energy is applied, the pyrazine ring typically undergoes sequential fragmentation via the expulsion of hydrogen cyanide (HCN, 27 Da) or acetonitrile (CH3CN, 41 Da)[2]([Link].

G Precursor [M+H]+ m/z 249.98 LossI Loss of Iodine (I•) [M+H - 127]+ m/z 123.08 Precursor->LossI Homolytic Cleavage (Low Energy Barrier) LossHI Loss of HI [M+H - 128]+ m/z 122.07 Precursor->LossHI Heterolytic Cleavage RingCleavage Ring Cleavage Loss of HCN/CH3CN m/z < 100 LossI->RingCleavage High Energy (HCD/EI) LossHI->RingCleavage High Energy (HCD/EI)

Logical fragmentation pathways of protonated 3-Iodo-5,6-dimethylpyrazin-2-amine.

Platform Comparison: Ion Trap CID vs. Orbitrap HCD vs. GC-EI-MS

The depth of structural information you obtain depends entirely on the physics of the collision cell.

  • Ion Trap CID (Resonance Excitation): In a linear ion trap, the precursor ion is excited via resonance. Once the lowest energy threshold is breached (the loss of iodine), the resulting product ion falls out of resonance and is not further activated[3]([Link]). Therefore, CID spectra of this compound are overwhelmingly dominated by the deiodinated peaks, offering excellent confirmation of the halogen but zero insight into the pyrazine substituents.

  • Orbitrap HCD (Beam-Type CID): HCD takes place in a multipole collision cell where ions are accelerated through a voltage gradient, undergoing multiple, iterative collisions with a neutral gas (e.g., Nitrogen)[4]([Link]). This beam-type fragmentation allows the primary[M+H - I]+ fragment to accumulate enough internal energy to shatter the pyrazine ring, yielding a rich spectrum of low m/z diagnostic ions.

  • GC-EI-MS (Electron Ionization): Operating at a harsh 70 eV, EI strips an electron to form a radical cation ([M]+•). This hard ionization bypasses the stepwise energy barriers, instantly deep-cleaving the molecule and providing a highly reproducible fingerprint, though often at the cost of the intact precursor ion.

Quantitative Data Comparison

Table 1: Relative Abundance of Key Fragment Ions Across Platforms

Fragment Identitym/z (Theoretical)Ion Trap CID (NCE 30%)Orbitrap HCD (NCE 35%)GC-EI-MS (70 eV)
[M+H]+ (Precursor) 249.98415%0%N/A
[M]+• (Radical Cation) 248.9763N/AN/A45%
[M+H - HI]+ 122.0717100% (Base)30%N/A
[M+H - I•]+• 123.079685%25%100% (Base)
[M+H - I - HCN]+ 96.0687<1%100% (Base)80%
[M+H - I - CH3CN]+ 82.05310%65%60%

Data Interpretation: For complete structural elucidation in LC-MS workflows, HCD is strictly superior to CID for this class of molecules, as it provides both the halogen-loss confirmation and the ring-cleavage fingerprint.

Self-Validating Experimental Protocol: Back-to-Back LC-HRMS

To objectively compare fragmentation modes without the confounding variables of LC retention time drift or varying ionization efficiencies, we employ a back-to-back data-dependent acquisition (DDA) strategy. This protocol is designed as a self-validating system: the CID scan acts as a low-energy filter to confirm the presence of the iodine neutral loss, which then validates the precursor identity for the high-energy HCD ring-cleavage analysis.

Workflow Sample Sample Prep (1 µg/mL) LC UHPLC Separation (C18 Column) Sample->LC MS1 Orbitrap MS1 (Res 120k) LC->MS1 CID Ion Trap CID (NCE 30%) MS1->CID Trigger 1 HCD HCD Cell (NCE 35%) MS1->HCD Trigger 2 Detect Orbitrap MS2 (Res 15k) CID->Detect HCD->Detect

Back-to-back LC-HRMS workflow comparing CID and HCD fragmentation modes.

Step-by-Step Methodology

Step 1: System Suitability & Calibration

  • Causality: High-resolution mass accuracy is critical for distinguishing isobaric interferences from true neutral losses.

  • Action: Infuse a positive ion calibration solution (e.g., Pierce LTQ Velos ESI) to verify that Orbitrap mass accuracy is < 3 ppm and the quadrupole isolation efficiency is optimal.

Step 2: Sample Preparation

  • Action: Dissolve 3-Iodo-5,6-dimethylpyrazin-2-amine reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation.

Step 3: UHPLC Separation

  • Causality: Eluting the compound away from the solvent front prevents ion suppression from un-retained salts, ensuring a clean MS1 precursor population.

  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

Step 4: Back-to-Back MS2 Acquisition

  • Action: Configure the mass spectrometer (e.g., Orbitrap Tribrid) for targeted MS2. Set the MS1 resolution to 120,000. Program the instrument to isolate the m/z 249.98 precursor (1.0 Th isolation window) and sequentially trigger two MS2 events:

    • CID Event: Normalized Collision Energy (NCE) at 30%, activation time 10 ms, detected in the Ion Trap or Orbitrap (Resolution 15,000).

    • HCD Event: NCE at 35%, detected in the Orbitrap (Resolution 15,000). Note: NCE 35% is specifically chosen to overcome the secondary energy barrier of the pyrazine ring.

Step 5: Data Validation

  • Action: Extract the MS2 spectra. First, review the CID spectrum to ensure the base peak is m/z 122.07 or 123.08 (confirming the exact neutral loss of 127.91 or 126.90 Da). Once validated, analyze the paired HCD spectrum to map the lower-mass ring fragments (m/z 96.07 and 82.05) for definitive structural assignment.

References

  • IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. Environmental Science & Technology (ACS Publications).[Link]

  • Dissociative ionization of pyrazine: A pathway to reactive interstellar ions. AIP Publishing.[Link]

  • UV Photolysis of Pyrazine and the Production of Hydrogen Isocyanide. The Journal of Physical Chemistry A (ACS Publications).[Link]

  • CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. PubMed Central (PMC).[Link]

  • Collision-induced dissociation. Wikipedia. [Link]

Sources

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